molecular formula C17H22ClFN2O3S B2612103 3-(2-chloro-6-fluorophenyl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)propanamide CAS No. 2034304-19-1

3-(2-chloro-6-fluorophenyl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)propanamide

Cat. No.: B2612103
CAS No.: 2034304-19-1
M. Wt: 388.88
InChI Key: DKPBYLCZHMQINM-UHFFFAOYSA-N
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Description

3-(2-chloro-6-fluorophenyl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)propanamide (CAS# 2034304-19-1) is a synthetically produced organic compound with a molecular formula of C17H22ClFN2O3S and a molecular weight of 388.88 g/mol . It features a bridged 8-azabicyclo[3.2.1]octane core, a structural motif of significant interest in medicinal chemistry due to its three-dimensional rigidity and potential for targeted receptor interaction. While specific biological data for this exact molecule is not fully disclosed in public literature, compounds based on the 8-azabicyclo[3.2.1]octane scaffold are frequently investigated as potent and selective receptor antagonists. Published research on structurally similar analogues has identified them as high-affinity vasopressin V1A receptor antagonists, suggesting potential applications in cardiovascular and neurological research . Furthermore, related 8-azabicyclo[3.2.1]octane derivatives have been studied for their activity as muscarinic cholinergic agonists, indicating broader relevance in neuropharmacology . The methylsulfonyl group on the nitrogen atom is a key functional feature that can influence the compound's physicochemical properties and binding affinity. This product is offered with a guaranteed purity of 90% or higher and is available in various quantities for experimental flexibility . This compound is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-(2-chloro-6-fluorophenyl)-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClFN2O3S/c1-25(23,24)21-12-5-6-13(21)10-11(9-12)20-17(22)8-7-14-15(18)3-2-4-16(14)19/h2-4,11-13H,5-10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPBYLCZHMQINM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)CCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-chloro-6-fluorophenyl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)propanamide , with CAS number 2034304-19-1 , belongs to a class of functionalized azabicyclo compounds. These compounds are notable for their potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H22ClFN2O3SC_{17}H_{22}ClFN_{2}O_{3}S, with a molecular weight of 388.88 g/mol . Its structure features a bicyclic azabicyclo[3.2.1]octane core, which is significant for its interactions with biological targets.

Key Structural Features

  • Azabicyclo[3.2.1]octane Core : This nitrogen-containing bicyclic system is likely crucial for binding to biological receptors.
  • Methylsulfonyl Group : This moiety may facilitate interactions with enzymes that utilize sulfates, enhancing the compound's biological activity.
  • Chloro and Fluoro Substituents : The presence of these halogens can modify lipophilicity and electronic properties, impacting absorption and membrane interactions.

Research indicates that compounds with similar structures often exhibit activity through specific biochemical pathways. The azabicyclo structure may interact with various receptors or enzymes, potentially modulating inflammatory responses by inhibiting pathways such as the N-acylethanolamine-hydrolyzing acid amidase (NAAA) pathway, which is involved in pain and inflammation regulation .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and efficacy of this compound against various cancer cell lines and pathogens:

Cell Line/Pathogen CC50 (µM) EC50 (µM)
HepG2 (Human Hepatocyte)>7.8Not applicable
L. donovani PromastigotesNot reported8.8 ± 1.5
L. infantum Axenic AmastigotesNot reported9.7 ± 1.2
T. b. brucei TrypomastigotesNot reported12.8 ± 0.8

Note: CC50 refers to the concentration causing 50% cytotoxicity; EC50 refers to the concentration causing 50% effective response against pathogens.

These results indicate that while the compound exhibits low cytotoxicity in HepG2 cells, it shows promising efficacy against certain protozoan pathogens, suggesting potential as an antileishmanial or antitrypanosomal agent .

Case Studies

Recent studies have highlighted the biological profiles of related azabicyclo compounds, demonstrating their potential in treating inflammatory conditions and infections:

  • NAAA Inhibition : Compounds structurally similar to our target have been shown to inhibit NAAA effectively, preserving endogenous palmitoylethanolamide (PEA), which has anti-inflammatory properties .
  • Antiparasitic Activity : A study demonstrated that modifications in the azabicyclo structure could enhance activity against Leishmania species, suggesting that our compound may also possess similar properties .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Key Structural Features of Related 8-Azabicyclo[3.2.1]octane Derivatives
Compound Name Substituents at 8-Position Substituents at 3-Position Core Modifications Reference
Target Compound Methylsulfonyl Propanamide-linked 2-chloro-6-fluorophenyl None -
N-(8-Benzyl-8-azabicyclo[3.2.1]oct-3-yl-exo)-2-methylpropanamide Benzyl Isobutyramide Exo stereochemistry
(1R,5S)-8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl trifluoromethanesulfonate Methyl Trifluoromethanesulfonate Double bond at 2-position
8-[(3-chloro-5-fluorophenyl)methyl]spiro[8-azabicyclo[3.2.1]octane-3,2'-oxirane] (3-chloro-5-fluorophenyl)methyl Spiro-oxirane Oxirane ring fusion

Key Observations :

  • The trifluoromethanesulfonate in introduces strong electron-withdrawing effects, which may stabilize reactive intermediates in synthesis .
  • 3-Position Modifications : The propanamide linker in the target compound contrasts with the isobutyramide in , which has a branched alkyl chain. This difference could affect steric interactions with biological targets.

Physicochemical and Pharmacological Comparisons

Table 2: Comparative Physicochemical Properties
Compound Melting Point (°C) Predicted Boiling Point (°C) Solubility (Predicted) Key Functional Groups
Target Compound N/A N/A Moderate (methylsulfonyl) Sulfonamide, chlorofluorophenyl
N-(8-Benzyl-8-azabicyclo[3.2.1]oct-3-yl-exo)-2-methylpropanamide 138–140 449.1±34.0 Low (benzyl, isobutyramide) Benzyl, amide
(1R,5S)-8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl trifluoromethanesulfonate N/A N/A Low (triflate) Triflate, alkene

Analysis :

  • Solubility : The methylsulfonyl group in the target compound likely improves solubility in polar solvents compared to the benzyl group in . However, the triflate in may reduce solubility due to its bulky, hydrophobic nature .
  • Thermal Stability : The higher melting point of ’s compound (138–140°C) suggests greater crystalline stability, possibly due to stronger intermolecular forces from the benzyl and amide groups .

Q & A

Basic: What are the key considerations for synthesizing this compound, given its bicyclic azabicyclo[3.2.1]octane core?

The synthesis of the 8-azabicyclo[3.2.1]octane scaffold requires careful optimization of ring-closure reactions. Evidence from structurally similar compounds (e.g., 8-methyl-8-azabicyclo derivatives) suggests using Mannich cyclization or aza-Prins cyclization to form the bicyclic framework . For the methylsulfonyl group, sulfonation of the tertiary amine in the azabicyclo system under controlled acidic conditions (e.g., H₂SO₄ in CH₂Cl₂) is recommended to avoid over-sulfonation. Post-functionalization with the 2-chloro-6-fluorophenyl propanamide side chain can be achieved via amide coupling (EDC/HOBt) after introducing a primary amine at the 3-position of the bicyclo core .

Basic: Which analytical techniques are most effective for characterizing purity and structure?

  • HPLC-MS : Use reversed-phase C18 columns (e.g., Chromolith®) with gradient elution (water/acetonitrile + 0.1% formic acid) to assess purity and detect trace impurities .
  • NMR : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ can confirm stereochemistry, particularly for the azabicyclo[3.2.1]octane ring. Key signals include the methylsulfonyl group (~3.1 ppm for CH₃SO₂) and the fluorophenyl protons (split doublets at ~6.8–7.4 ppm) .
  • X-ray crystallography : For absolute configuration determination, crystallize the compound in ethanol/water and analyze using single-crystal diffraction, as demonstrated for related 8-azabicyclo derivatives .

Advanced: How can enantiomeric separation be achieved for chiral analogs of this compound?

Chiral resolution requires chiral stationary phase (CSP) chromatography . For example, use a Chiralpak® AD-H column with hexane/isopropanol (90:10) at 1 mL/min, which has been effective for separating enantiomers of 8-azabicyclo[3.2.1]octane derivatives . Alternatively, synthesize enantiopure intermediates via asymmetric catalysis (e.g., Sharpless epoxidation) before constructing the bicyclic core .

Advanced: What strategies are recommended for analyzing structure-activity relationships (SAR) of substituents on the azabicyclo ring?

  • Systematic substitution : Replace the methylsulfonyl group with alternative sulfonamides (e.g., trifluoromethanesulfonyl) or tertiary amines to assess steric/electronic effects on target binding .
  • Molecular docking : Use software like AutoDock Vina to model interactions between the azabicyclo core and biological targets (e.g., GPCRs or ion channels). Focus on hydrogen bonding with the sulfonyl group and hydrophobic interactions with the fluorophenyl moiety .
  • In vitro assays : Test analogs in functional assays (e.g., cAMP accumulation for GPCR activity) with IC₅₀ comparisons to quantify substituent contributions .

Advanced: How can metabolic stability be improved for in vivo studies?

  • Deuterium incorporation : Replace labile hydrogens (e.g., on the methylsulfonyl group) with deuterium to slow oxidative metabolism .
  • Prodrug design : Mask the secondary amine on the azabicyclo ring with a cleavable group (e.g., acetyl or carbamate) to enhance bioavailability, as seen in related spirocyclic compounds .
  • Microsomal stability assays : Use liver microsomes (human/rat) with NADPH cofactors to identify metabolic hotspots via LC-MS metabolite profiling .

Advanced: How should researchers address contradictions in reported biological activity data for this compound class?

  • Control for stereochemistry : Ensure enantiopurity, as racemic mixtures can obscure activity (e.g., one enantiomer may antagonize the other) .
  • Standardize assay conditions : Variations in cell lines (e.g., HEK293 vs. CHO) or buffer pH can alter potency. Cross-validate using orthogonal assays (e.g., fluorescence-based calcium flux and radioligand binding) .
  • Analyze batch impurities : Trace solvents (e.g., DMF) or synthetic byproducts (e.g., des-chloro analogs) may confound results. Use LC-HRMS to verify compound integrity .

Basic: What are the recommended storage conditions to ensure compound stability?

Store lyophilized powder at -20°C under argon to prevent hydrolysis of the sulfonamide group. For solutions, use anhydrous DMSO (stored over molecular sieves) and avoid freeze-thaw cycles, as the azabicyclo ring may degrade under repeated thermal stress .

Advanced: What computational methods are suitable for predicting solubility and logP?

  • COSMO-RS : Predict solubility in polar solvents (e.g., water, ethanol) using quantum-chemical calculations of surface charge densities .
  • Molecular dynamics (MD) simulations : Model solvation shells around the bicyclo core to identify hydrophobicity hotspots contributing to low aqueous solubility .
  • Experimental validation : Compare predictions with shake-flask assays (HPLC quantification) in phosphate-buffered saline (pH 7.4) .

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